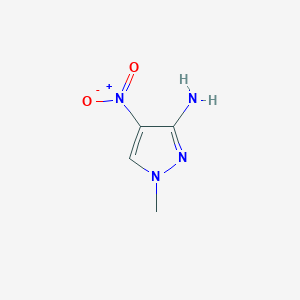

1-Methyl-4-nitro-1H-pyrazol-3-amine

CAS No.: 20055-00-9

Cat. No.: VC6188176

Molecular Formula: C4H6N4O2

Molecular Weight: 142.118

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20055-00-9 |

|---|---|

| Molecular Formula | C4H6N4O2 |

| Molecular Weight | 142.118 |

| IUPAC Name | 1-methyl-4-nitropyrazol-3-amine |

| Standard InChI | InChI=1S/C4H6N4O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3,(H2,5,6) |

| Standard InChI Key | ATPXGQVBSCIPET-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)N)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

1-Methyl-4-nitro-1H-pyrazol-3-amine belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The compound’s molecular formula is C₄H₅N₅O₂, with a molecular weight of 155.11 g/mol. Its structure features:

-

A methyl group at the 1-position,

-

A nitro group at the 4-position,

-

An amine group at the 3-position.

The spatial arrangement of these substituents influences its reactivity and intermolecular interactions. X-ray crystallography of analogous compounds, such as 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole, reveals planar pyrazole rings with bond lengths and angles consistent with aromatic systems .

Synthesis and Reaction Pathways

Primary Synthesis Route

The synthesis of 1-methyl-4-nitro-1H-pyrazol-3-amine typically proceeds via nitration and amination of pyrazole precursors. A documented method involves:

-

Nitration of 1-methyl-1H-pyrazole:

-

Amination at the 3-position:

Example Protocol (adapted from ):

-

Starting material: 1-methyl-4-nitro-1H-pyrazole (4.0 g, 28 mmol).

-

Reagents: Hydrochloric acid (8 mL), sodium nitrite (8.0 g, 116 mmol).

-

Conditions: Reaction in acetonitrile at 0–25°C for 16 hours.

-

Yield: 3-chloro-1-methyl-4-nitro-1H-pyrazole (0.4 g, 10% after purification).

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–25°C |

| Reaction Time | 16 hours |

| Solvent | Acetonitrile |

| Purification Method | Column chromatography |

Alternative Pathways

-

Reduction of Nitro Groups: Catalytic hydrogenation (Pd/C) converts nitro to amine groups, though over-reduction must be avoided .

-

Halogenation: Treatment with iodine monochloride (ICl) introduces iodine at the 4-position, useful for cross-coupling reactions .

Physicochemical Properties

Key properties of 1-methyl-4-nitro-1H-pyrazol-3-amine include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | – |

| Density | ~1.12 g/mL (estimated) | |

| Refractive Index | 1.542–1.546 | |

| Solubility | Slightly soluble in water | |

| pKa | 4.04 (predicted) |

The compound’s air sensitivity necessitates storage under inert gases (e.g., nitrogen or argon) . Its nitro group confers strong electron-withdrawing effects, enhancing reactivity toward nucleophilic substitution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 300 MHz):

-

¹³C NMR: Data pending publication but expected to align with pyrazole derivatives .

Infrared (IR) Spectroscopy

Applications in Drug Discovery and Molecular Docking

Tyrosine Kinase Inhibition

Molecular docking studies of structurally related compounds, such as 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole, demonstrate strong binding affinities for tyrosine kinases (e.g., EGFR, VEGFR) . The nitro and amine groups facilitate hydrogen bonding with kinase active sites, suggesting potential anticancer applications .

Intermediate in Agrochemicals

The compound’s nitro group is pivotal in synthesizing herbicides and insecticides. For example, halogenation at the 3-position yields 3-chloro derivatives, which are precursors to sulfonylurea herbicides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume